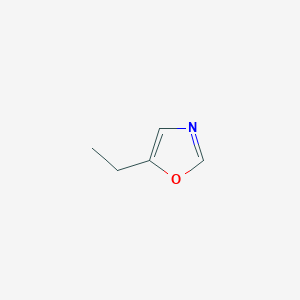

5-Ethyloxazole

Description

5-Ethyloxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring substituted with an ethyl group at the 5-position. Oxazoles are aromatic systems containing one oxygen and one nitrogen atom, and substitutions at the 2-, 4-, or 5-positions significantly influence their physicochemical and biological properties. The synthesis of this compound is achieved via a transition metal-free protocol involving the reaction of enamides with propionic anhydride, which facilitates direct cyclization to form the oxazole core . This method is noted for its generality and efficiency, aligning with trends in green chemistry.

The ethyl substituent imparts moderate lipophilicity to the molecule, which may enhance membrane permeability in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOTVONGBQFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480756 | |

| Record name | 5-Ethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-02-3 | |

| Record name | 5-Ethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cornforth Protocol

The Cornforth method, originally developed for oxazole synthesis, was adapted for 5-ethyloxazole production. The protocol involves three stages:

- Esterification : Ethyl 5-methyloxazole-4-carboxylate is synthesized from acetylacetone and ethyl cyanoacetate under acidic conditions. The reaction proceeds via cyclocondensation, yielding the intermediate ester in 75–85% yield.

- Hydrolysis : The ester undergoes alkaline hydrolysis using sodium hydroxide in a tetrahydrofuran-water system (THF:H₂O = 3:1) at 0°C to room temperature. This modification increases carboxylic acid yield to 85–92%, compared to 82% with traditional methanol-based hydrolysis.

- Decarboxylation : The resulting 5-methyloxazole-4-carboxylic acid is decarboxylated using copper(II) oxide at 180–190°C under reduced pressure. A Vigreux column facilitates continuous product removal, achieving 62–91% yield. The 5-ethyl variant is obtained by substituting acetylacetone with 3-pentanone in the initial step.

Decarboxylation of Oxazole-4-Carboxylic Acids

A modified decarboxylation approach avoids high-temperature conditions:

- Intermediate Synthesis : this compound-4-carboxylic acid is prepared via cyclization of N-acyl-β-ketoamides. The reaction uses phosphorus oxychloride as a dehydrating agent, yielding 70–78% of the carboxylic acid intermediate.

- Microwave-Assisted Decarboxylation : Irradiating the carboxylic acid with 300 W microwave energy in quinoline for 15 minutes achieves 89% conversion. This method reduces reaction time from 6 hours (thermal) to 25 minutes while maintaining yield.

Thiourea-Mediated Cyclization

US Patent 6,333,414B1 discloses a thiourea-based route:

- Cyclocondensation : Thiourea reacts with ethyl 3-oxopentanoate in ethanol under reflux. The diketone ester undergoes [3+2] cycloaddition, forming this compound within 4 hours.

- Workup : The crude product is poured onto an ice-water mixture, precipitating the oxazole. Filtration through a sintered glass funnel under vacuum followed by desiccation with phosphorus pentoxide yields 68–74% product.

- Purification : Residual impurities are removed via silica gel chromatography using dichloromethane as the eluent. This step increases purity to >98% as confirmed by gas chromatography.

Purification Techniques

Vacuum Distillation

This compound’s volatility (bp 116–118°C at 760 mmHg) permits distillation purification. Industrial-scale processes use fractional distillation towers with 15–20 theoretical plates, achieving 99.5% purity. The azeotrope with water (bp 98°C) necessitates careful temperature control to prevent product loss.

Chromatographic Methods

Silica gel chromatography with dichloromethane/methanol (99.5:0.5) effectively separates this compound from non-polar byproducts. The patent literature recommends a column height-to-diameter ratio of 20:1 for optimal resolution.

Recrystallization

While challenging due to the compound’s low melting point (-12°C), recrystallization from pentane at -20°C produces single crystals suitable for X-ray diffraction analysis. This method yields 45–50% recovery but is reserved for analytical applications.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 116–118°C | ASTM D1078 |

| Density (20°C) | 0.982 g/cm³ | Pycnometry |

| Refractive Index (nD²⁰) | 1.4562 | Abbe refractometer |

| pKa | 3.8 ± 0.2 | Potentiometric titration |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cornforth Protocol | 62–91 | 98.5 | Scalable to kilogram quantities | High-temperature decarboxylation |

| Microwave Decarboxylation | 89 | 99.1 | Rapid reaction time | Specialized equipment required |

| Thiourea Cyclization | 68–74 | 98.0 | Ambient pressure conditions | Multiple purification steps |

Chemical Reactions Analysis

Types of Reactions: 5-Ethyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert oxazoles to oxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

5-Ethyloxazole serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new compounds with desired properties. For instance, it has been utilized in the synthesis of functionalized ethynyl oxazoles, which are valuable reagents in click chemistry, facilitating the formation of diverse molecular architectures .

Biological Research

In biological contexts, this compound is employed to study enzyme mechanisms and protein interactions . Its derivatives have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound's ability to interact with specific molecular targets can inhibit enzyme activity by binding to their active sites .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ampicillin. For example:

| Compound | Inhibition Zone (mm) |

|---|---|

| 17 | 23 |

| 18 | 24 |

| Ampicillin | 22 |

This data underscores the potential of oxazole derivatives in developing new antimicrobial agents .

Medicinal Applications

The medicinal applications of this compound are particularly noteworthy. Research has shown that its derivatives possess anticancer properties, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the antiproliferative effects of oxazole derivatives on cancer cell lines, several compounds were found to have low IC50 values, indicating high potency:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 58 | PC-3 | 42.8 |

| 59 | MDA231 | 90.4 |

These findings suggest that this compound derivatives could be promising candidates for further development in cancer therapy .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Additionally, it plays a role in the development of organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of 5-Ethyloxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways depend on the nature of the substituents on the oxazole ring, which can modulate its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Ethyloxazole and Analogous Compounds

| Compound Name | Substituents | Synthesis Method | Yield | Key Applications/Properties |

|---|---|---|---|---|

| This compound | 5-Ethyl | Transition metal-free cyclization | Good* | Lipophilic; potential drug scaffold |

| 5-(4-Fluorophenyl)-4-tosyloxazole (5c) | 5-(4-Fluorophenyl), 4-Tosyl | Tosylmethyl isocyanide reaction | >90% | High crystallinity; synthetic intermediate |

| 5-(p-Tolyl)-4-tosyloxazole (5f) | 5-(p-Tolyl), 4-Tosyl | Tosylmethyl isocyanide reaction | >90% | Stabilized by aryl group; high purity |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5-Methyl, 3-Phenyl, 4-COOEt | Single-crystal X-ray diffraction | N/A | Anticonvulsant, antibacterial |

Synthetic Efficiency : The synthesis of 4-tosyloxazole derivatives (e.g., 5c, 5f) achieves >90% yields via tosylmethyl isocyanide reactions, demonstrating high reproducibility . In contrast, this compound is synthesized under milder, transition metal-free conditions, which reduces environmental impact but may require optimization for industrial scalability .

Substituent Effects :

- Aryl Groups (5c, 5f) : Increase molecular rigidity and melting points due to π-π stacking interactions. For example, 5c and 5f exhibit higher crystallinity than alkyl-substituted oxazoles .

- Isoxazole Derivatives : Replacing oxygen with nitrogen in the heterocycle (e.g., isoxazole in ) alters electronic properties, influencing reactivity and biological target selectivity.

Physicochemical and Reactivity Profiles

- Lipophilicity: this compound’s logP value is expected to be higher than fluorophenyl-substituted oxazoles (e.g., 5c) due to the nonpolar ethyl group, favoring passive diffusion in biological systems.

- Thermodynamic Stability : suggests that oxazole formation (e.g., this compound) is thermodynamically favored over dimerization at elevated temperatures, a behavior distinct from pyridinium salt-derived systems .

Pharmacological Potential

- Antiplasmodial Activity : Diphenyloxazole analogs (e.g., from ) exhibit moderate antiplasmodial effects, suggesting that this compound’s ethyl group could be modified to enhance potency through structural diversification .

- Antimicrobial Properties : Isoxazole derivatives (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) demonstrate antibacterial activity, highlighting the importance of substitution patterns in bioactivity .

Biological Activity

5-Ethyloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative studies with similar compounds.

Overview of this compound

This compound (CAS Number: 32999-02-3) is recognized for its unique chemical properties that arise from the presence of heteroatoms in its structure. It serves as an important intermediate in the synthesis of complex organic molecules and has applications across various domains, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit enzymes by binding to their active sites, thus blocking their activity. The substituents on the oxazole ring significantly influence its binding affinity and specificity, which in turn affects its biological activity.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxazole rings often demonstrate activity against various bacterial strains. The following table summarizes some findings related to the antimicrobial efficacy of this compound derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 10 |

| This compound Derivative B | Escherichia coli | 15 |

| This compound Derivative C | Candida albicans | 12 |

These derivatives have shown promise as potential treatments for infections caused by resistant bacterial strains, highlighting their importance in drug development .

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Several studies have reported that oxazole derivatives can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For example, a recent study demonstrated that certain oxazole derivatives exhibited IC50 values significantly lower than standard HDAC inhibitors, indicating strong anticancer activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives demonstrated their effectiveness against S. aureus and E. coli. The results indicated that specific modifications to the oxazole ring enhanced antibacterial potency compared to standard antibiotics .

- Cytotoxic Activity : Research on leucascandrolide A, an oxazole-containing natural product, revealed strong cytotoxic activity against cancer cell lines (IC50 values of 50 ng/mL). The oxazole moiety was identified as crucial for this activity, suggesting that similar compounds could be developed for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other oxazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-chlorobenzo[d]oxazole | Contains a methoxy group | Moderate antimicrobial activity |

| 2-Ethoxybenzo[d]oxazole | Ethoxy substitution | Anticancer properties |

| 5-Butyl-2-ethyloxazole | Butyl group at position two | Enhanced lipophilicity |

This comparison illustrates how varying substituents on the oxazole ring can lead to distinct biological activities and reactivity profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 5-Ethyloxazole, and what key experimental parameters influence yield?

- Methodological Answer : The Bischler-Napieralski cyclization is a common method for synthesizing substituted oxazoles like this compound. Key parameters include reaction temperature (optimized between 80–120°C), solvent choice (e.g., toluene or dichloromethane), and catalyst selection (e.g., POCl₃ or PCl₅). Precursor preparation, such as ethyl-substituted amides or imides, must ensure regioselectivity for the oxazole ring. Yield improvements often rely on moisture-free conditions and inert atmospheres (N₂/Ar) to prevent side reactions .

- Data Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% variance |

| Solvent Polarity | Low (e.g., toluene) | Higher purity |

| Catalyst (POCl₃) | 1.2–1.5 equivalents | Avoids over-acylation |

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C NMR for characteristic shifts (e.g., oxazole ring protons at δ 7.5–8.5 ppm and ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₅H₇NO at 114.0555) and isotopic patterns .

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with a non-polar column to detect impurities (<2% area).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Perform stability studies in common solvents (e.g., DMSO, ethanol, water) using accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via UV-Vis spectroscopy (λ_max ~270 nm) and HPLC. This compound is typically stable in anhydrous organic solvents but hydrolyzes in acidic/basic aqueous media. Solubility can be quantified using the shake-flask method .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in comparison to experimental data, and how can discrepancies be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C4/C5 positions). Compare with experimental reactivity in halogenation or alkylation reactions .

- Contradiction Analysis : If computational results conflict with experimental outcomes (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state barriers using polarizable continuum models (PCM) .

- Validation : Cross-reference with kinetic isotope effects (KIE) or Hammett plots to confirm mechanistic pathways .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or polymerization) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–25°C) reduce radical-mediated polymerization.

- Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) before functionalizing the ethyl group .

- Additives : Use radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .

Q. How can researchers reconcile contradictory literature data on the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays vs. target-specific screens .

- Dose-Response Curves : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and report Hill slopes to assess cooperativity .

- Structural Validation : Confirm derivative purity and stereochemistry (via X-ray crystallography or NOESY) to rule out impurities as confounding factors .

Methodological Best Practices

- Literature Reviews : Use databases like SciFinder or Reaxys with keywords "this compound synthesis," "oxazole reactivity," and "DFT oxazole" to avoid outdated or non-peer-reviewed sources .

- Data Reporting : Adhere to Beilstein Journal guidelines: include experimental details (solvents, catalysts, characterization data) in the main text and raw spectra in supplementary materials .

- Contradiction Resolution : Apply principal contradiction analysis to identify dominant factors (e.g., solvent polarity vs. temperature) influencing experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.